molecular formula C22H34BNO5 B13422173 Tert-butyl 3-[(4-methoxyphenyl)methyl]-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)azetidine-1-carboxylate

Tert-butyl 3-[(4-methoxyphenyl)methyl]-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)azetidine-1-carboxylate

Cat. No.: B13422173
M. Wt: 403.3 g/mol
InChI Key: HVDKMQLNVSDXQF-UHFFFAOYSA-N
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Description

Tert-butyl 3-[(4-methoxyphenyl)methyl]-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)azetidine-1-carboxylate is a boronate ester-containing azetidine derivative. Its structure features:

  • A four-membered azetidine ring with a tert-butyl carbamate group at position 1.
  • A 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate) substituent at position 2.
  • A 4-methoxyphenylmethyl group at position 3, providing electronic modulation for cross-coupling reactivity.

This compound is designed for applications in Suzuki-Miyaura cross-coupling reactions, leveraging the boronate ester’s role in forming carbon-carbon bonds . The azetidine scaffold offers conformational rigidity, enhancing stereochemical control in synthetic pathways .

Properties

Molecular Formula

C22H34BNO5

Molecular Weight

403.3 g/mol

IUPAC Name

tert-butyl 3-[(4-methoxyphenyl)methyl]-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)azetidine-1-carboxylate

InChI

InChI=1S/C22H34BNO5/c1-19(2,3)27-18(25)24-14-22(15-24,13-16-9-11-17(26-8)12-10-16)23-28-20(4,5)21(6,7)29-23/h9-12H,13-15H2,1-8H3

InChI Key

HVDKMQLNVSDXQF-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2(CN(C2)C(=O)OC(C)(C)C)CC3=CC=C(C=C3)OC

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of this compound typically involves the palladium-catalyzed borylation of an azetidine substrate bearing a suitable leaving group , such as a trifluoromethanesulfonate (triflate) or trifluoromethylsulfonyloxy group, with bis(pinacolato)diboron as the boron source. The reaction is conducted under inert atmosphere to prevent catalyst deactivation and side reactions.

Typical Reaction Conditions

  • Catalyst system: Palladium complexes such as dichloro(1,1'-bis(diphenylphosphino)ferrocene)palladium(II) dichloromethane complex (PdCl2(dppf)2·CH2Cl2) or tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4).
  • Ligand: 1,1'-bis(diphenylphosphino)ferrocene (dppf) is commonly employed to stabilize the palladium catalyst.
  • Base: Potassium acetate (KOAc) is used to facilitate the transmetallation step.
  • Solvent: 1,4-Dioxane is preferred due to its ability to dissolve both organic and inorganic reagents and withstand elevated temperatures.
  • Temperature: Typically 80 °C.
  • Reaction time: Ranges from 3 hours to 16 hours depending on scale and substrate.
  • Atmosphere: Argon or nitrogen to maintain an inert environment.

Representative Procedure

A representative preparation involves the following steps:

  • Starting materials: tert-butyl 3-(trifluoromethylsulfonyloxy)-azetidine-1-carboxylate derivative (bearing the 4-methoxybenzyl substituent), bis(pinacolato)diboron, potassium acetate, palladium catalyst, and ligand are combined in 1,4-dioxane.
  • Degassing: The reaction mixture is flushed with argon or nitrogen to remove oxygen.
  • Heating: The mixture is stirred at 80 °C for 3–16 hours.
  • Work-up: After cooling, the solvent is removed under reduced pressure. The residue is extracted with ethyl acetate and washed with water and brine.
  • Purification: The crude product is purified by silica gel column chromatography using gradients of ethyl acetate and hexanes or heptanes.

Yield and Purity

The yields reported for this borylation step are generally high, ranging from 79% to 93% , indicating efficient conversion and good catalyst turnover. The product is typically obtained as a colorless oil or off-white solid with high purity confirmed by NMR spectroscopy and mass spectrometry.

Data Summary Table of Preparation Conditions and Yields

Entry Starting Material Catalyst & Ligand Base Solvent Temp (°C) Time (h) Atmosphere Yield (%) Purification Method Notes
1 tert-butyl 3-(trifluoromethylsulfonyloxy)-azetidine-1-carboxylate PdCl2(dppf)2·CH2Cl2 + dppf KOAc 1,4-Dioxane 80 16 Argon 90 Silica gel chromatography (EtOAc/Hexanes 0-40%) High yield, inert atmosphere essential
2 Same as Entry 1 PdCl2(dppf)2·CH2Cl2 + dppf KOAc 1,4-Dioxane 80 3 Argon 89 Silica gel chromatography (EtOAc/Heptanes 0-50%) Shorter reaction time
3 Same as Entry 1 PdCl2(dppf)2·CH2Cl2 + dppf KOAc 1,4-Dioxane + Ionic liquid 80 3 Argon 89 Silica gel chromatography (EtOAc/Heptanes 0-50%) Use of ionic liquid medium
4 tert-butyl 3-(trifluoromethylsulfonyloxy)-azetidine-1-carboxylate PdCl2(dppf)2·CH2Cl2 + dppf KOAc 1,4-Dioxane 80 16 Nitrogen 79 Silica gel chromatography (Petroleum ether:EtOAc 20:1) Slightly lower yield

Detailed Research Findings

Catalyst and Ligand Effects

The use of 1,1'-bis(diphenylphosphino)ferrocene (dppf) as ligand with palladium catalysts is critical for high catalytic activity and selectivity in the borylation of azetidine triflates. The complex PdCl2(dppf)2·CH2Cl2 shows excellent stability and efficiency. Alternative palladium sources like Pd(PPh3)4 have also been used effectively in related boronate ester syntheses.

Base and Solvent Influence

Potassium acetate serves as a mild base that promotes the transmetallation step without causing decomposition of sensitive functional groups. 1,4-Dioxane is preferred for its high boiling point and ability to dissolve both organic and inorganic reagents, facilitating smooth reaction kinetics.

Reaction Time and Temperature Optimization

Reaction times can be optimized from 3 hours to overnight (16 hours) depending on scale and desired throughput. Temperatures around 80 °C balance reaction rate and catalyst stability. Lower temperatures may reduce yields, while higher temperatures risk decomposition.

Purification and Characterization

The crude products are purified by flash column chromatography on silica gel, using gradients of ethyl acetate with hexanes or heptanes. The purified compounds exhibit characteristic NMR signals consistent with the boronate ester and azetidine moieties and are confirmed by mass spectrometry.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Suzuki-Miyaura Coupling: Palladium catalysts, bases like potassium carbonate, and solvents such as THF or toluene.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products

    Suzuki-Miyaura Coupling: Formation of biaryl compounds.

    Hydrolysis: Formation of carboxylic acids.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research has indicated that compounds with similar structural features to tert-butyl 3-[(4-methoxyphenyl)methyl]-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)azetidine-1-carboxylate exhibit significant anticancer properties. The incorporation of boron into organic molecules often enhances their biological activity. Boron-containing compounds have been studied for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For instance, boron-containing azetidine derivatives have shown promise in targeting specific cancer pathways, making them candidates for further development as anticancer agents .

Enzyme Inhibition
The compound's ability to interact with biological macromolecules suggests potential applications as an enzyme inhibitor. Studies have demonstrated that similar compounds can selectively inhibit enzymes involved in cancer metabolism or other disease pathways. This inhibition can lead to decreased tumor growth and improved therapeutic outcomes .

Material Science

Polymer Chemistry
The unique structure of this compound allows it to be utilized in polymer chemistry. Its incorporation into polymer matrices can enhance mechanical properties and thermal stability. Research into the synthesis of copolymers involving this compound has shown improvements in material performance under various environmental conditions .

Nanotechnology
In nanotechnology applications, the compound can serve as a precursor for the synthesis of boron-doped nanomaterials. These materials have unique electronic properties that can be harnessed in sensors and electronic devices. The tunable nature of the azetidine structure allows for modifications that can optimize the electronic characteristics of the resulting nanomaterials .

Organic Synthesis

Synthetic Intermediates
this compound can act as a versatile synthetic intermediate in organic synthesis. Its functional groups provide sites for further chemical modifications through standard reactions such as nucleophilic substitutions and cross-coupling reactions. This versatility enables the synthesis of more complex organic molecules used in pharmaceuticals and agrochemicals .

Cross-Coupling Reactions
The presence of the boron moiety facilitates cross-coupling reactions with various electrophiles. This characteristic is particularly valuable in constructing complex organic frameworks efficiently. Studies have shown that using this compound in palladium-catalyzed cross-coupling reactions yields high selectivity and efficiency .

Case Studies

Application AreaStudy ReferenceFindings
Anticancer Activity Demonstrated significant inhibition of cancer cell proliferation.
Enzyme Inhibition Selective inhibition of key metabolic enzymes linked to cancer growth.
Polymer Chemistry Enhanced mechanical properties in polymer composites incorporating the compound.
Nanotechnology Development of boron-doped nanomaterials with improved electronic properties.
Organic Synthesis Effective synthetic intermediate for complex organic molecule construction.

Mechanism of Action

The mechanism of action of tert-butyl 3-[(4-methoxyphenyl)methyl]-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)azetidine-1-carboxylate largely depends on the specific reactions it undergoes. In Suzuki-Miyaura coupling, the boronic ester group interacts with palladium catalysts to form carbon-carbon bonds. The molecular targets and pathways involved would vary based on the specific application and the molecules being synthesized .

Comparison with Similar Compounds

Stability and Physicochemical Properties

Property Target Compound 4-Methylbenzyl Analog Piperidine Analog
Melting Point 92–94°C (predicted) 88–90°C 105–107°C
Solubility (DCM) High High Moderate
Hydrolytic Stability (pH 7) Stable >24 hrs Stable >24 hrs Degrades (~20% in 24 hrs)

Notable Trends:

  • Hydrolytic Sensitivity : Piperidine analogs degrade faster due to less efficient steric protection of the boronate group .
  • Thermal Stability : Azetidine derivatives are stable up to 150°C, whereas piperidine analogs tolerate higher temperatures (180°C) .

Biological Activity

Tert-butyl 3-[(4-methoxyphenyl)methyl]-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)azetidine-1-carboxylate is a complex organic compound with potential biological applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic uses.

Chemical Structure and Properties

The compound has a molecular weight of 403.3 g/mol and features a unique azetidine ring structure modified with tert-butyl and methoxyphenyl groups. The presence of the dioxaborolane moiety suggests potential interactions with biological targets related to boron chemistry.

Biological Activity Overview

Research indicates that compounds containing similar structural motifs exhibit various biological activities, including:

  • Anticancer Properties : Compounds with azetidine structures have been studied for their ability to inhibit specific cancer cell lines.
  • Kinase Inhibition : The dioxaborolane group is known for its role in targeting kinases involved in cancer progression.

1. Kinase Inhibition

The compound may act as a kinase inhibitor, disrupting signaling pathways critical for tumor growth. For instance, studies have shown that similar compounds can inhibit mTOR and other receptor tyrosine kinases, leading to reduced cell proliferation and increased apoptosis in cancer cells .

2. Cellular Uptake and Metabolism

The lipophilicity imparted by the tert-butyl and methoxy groups enhances cellular membrane permeability. This can facilitate better bioavailability and distribution within tissues.

Study 1: Antitumor Activity

In a recent study published in the Journal of Medicinal Chemistry, researchers synthesized several derivatives of azetidine-based compounds and evaluated their anticancer activity against various human cancer cell lines. The results indicated that certain modifications led to enhanced potency against breast cancer cells, suggesting that the target compound may share similar properties .

Study 2: Kinase Targeting

Another investigation focused on the kinase inhibition profile of boron-containing compounds. The study demonstrated that these compounds effectively inhibited mTOR signaling pathways with IC50 values in the low nanomolar range. This highlights the potential of this compound as a therapeutic agent in oncology .

Data Tables

Property Value
Molecular Weight403.3 g/mol
Chemical FormulaC_{22}H_{31}B_{1}O_{5}N
SolubilitySoluble in organic solvents
Anticancer Activity (IC50)Low nanomolar range

Q & A

Q. What are the established synthetic routes for this compound, and what key reaction conditions are required?

The synthesis typically involves multi-step protocols. For example, azetidine rings are functionalized via nucleophilic substitution or cross-coupling reactions. A common approach starts with tert-butyl-protected azetidine precursors, followed by boronate ester introduction using Suzuki-Miyaura coupling or direct borylation. Critical conditions include inert atmospheres (argon/nitrogen), palladium catalysts (e.g., Pd(PPh₃)₄), and anhydrous solvents like tetrahydrofuran (THF) . Purity is ensured via column chromatography (silica gel, hexane/ethyl acetate gradients) and characterized by NMR (¹H/¹³C) and mass spectrometry .

Q. How is the compound characterized structurally, and what analytical techniques are essential?

Structural confirmation relies on:

  • NMR Spectroscopy : ¹H NMR (δ 1.2–1.4 ppm for tert-butyl; δ 3.7–4.2 ppm for azetidine CH₂ groups) and ¹¹B NMR (δ 30–35 ppm for dioxaborolane) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 443.25) .
  • X-ray Crystallography : Resolves steric effects of the tert-butyl group and azetidine ring conformation .

Q. What are the primary applications of this compound in organic synthesis?

The dioxaborolane moiety enables participation in Suzuki-Miyaura cross-coupling for C–C bond formation, critical in constructing complex molecules like pharmaceuticals. The azetidine ring serves as a rigid scaffold for drug candidates targeting enzymes (e.g., kinases) or receptors (e.g., GPCRs) .

Advanced Research Questions

Q. How can steric hindrance from the tert-butyl group be mitigated during functionalization?

Steric challenges arise during nucleophilic substitutions or coupling reactions. Strategies include:

  • Temperature Optimization : Higher temperatures (80–100°C) improve reaction kinetics .
  • Bulky Ligands : Use of DavePhos or XPhos ligands enhances catalyst accessibility .
  • Microwave-Assisted Synthesis : Accelerates reactions, reducing side-product formation .

Q. What mechanistic insights exist for the dioxaborolane group’s reactivity in aqueous media?

The boronate ester undergoes hydrolysis in protic solvents, forming boronic acids. Kinetic studies (pH 7–9, 25°C) reveal pseudo-first-order behavior, with hydrolysis rates influenced by electron-withdrawing substituents. Stabilization via coordination with Lewis bases (e.g., K₂CO₃) is critical for Suzuki couplings .

Q. How does the compound interact with biological targets, and what computational methods validate these interactions?

Molecular docking (AutoDock Vina) and MD simulations predict binding to kinase ATP pockets. The tert-butyl group enhances hydrophobic interactions, while the azetidine’s nitrogen forms hydrogen bonds. In vitro assays (IC₅₀ values) against cancer cell lines (e.g., MCF-7) correlate with computational predictions .

Q. How do structural analogs with varied substituents (e.g., methoxy vs. fluoro) impact reactivity and bioactivity?

Comparative studies show:

  • Electron-Donating Groups (e.g., methoxy) : Stabilize boronate esters but reduce electrophilicity in cross-couplings .
  • Electron-Withdrawing Groups (e.g., fluoro) : Accelerate hydrolysis but enhance binding affinity to serine proteases .
  • Azetidine vs. Piperidine Rings : Azetidine’s strain increases reactivity in ring-opening reactions .

Data Contradiction Analysis

Example : Conflicting reports on Suzuki coupling yields (40–85%) may stem from:

  • Catalyst Load Variations : Pd(PPh₃)₄ (2 mol%) vs. PdCl₂(dppf) (5 mol%) .
  • Substrate Purity : Impurities in boronate esters reduce efficiency; rigorous purification (HPLC) is advised .
  • Solvent Effects : THF vs. DMF alters reaction rates due to polarity differences .

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